L-Tyrosyl-L-tyrosylglycyl-L-seryl-L-prolyl-L-tyrosyl-L-threonine
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Overview
Description
L-Tyrosyl-L-tyrosylglycyl-L-seryl-L-prolyl-L-tyrosyl-L-threonine is a peptide compound composed of seven amino acids: tyrosine, glycine, serine, proline, and threonine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Tyrosyl-L-tyrosylglycyl-L-seryl-L-prolyl-L-tyrosyl-L-threonine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The first amino acid, protected at the N-terminus, is attached to the resin.
Deprotection: The protecting group on the N-terminus is removed to allow the next amino acid to couple.
Coupling: The next protected amino acid is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is assembled.
Cleavage and Deprotection: The completed peptide is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods
Industrial production of peptides like this compound often employs automated peptide synthesizers that utilize SPPS. These machines streamline the synthesis process, allowing for the efficient production of large quantities of peptides with high purity.
Chemical Reactions Analysis
Types of Reactions
L-Tyrosyl-L-tyrosylglycyl-L-seryl-L-prolyl-L-tyrosyl-L-threonine can undergo various chemical reactions, including:
Oxidation: The tyrosine residues can be oxidized to form dityrosine cross-links.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or peracids can be used under mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Substitution: Various reagents like carbodiimides or succinimidyl esters can be used for functional group substitutions.
Major Products Formed
Oxidation: Formation of dityrosine cross-links.
Reduction: Formation of free thiol groups.
Substitution: Modified peptides with altered functional groups.
Scientific Research Applications
L-Tyrosyl-L-tyrosylglycyl-L-seryl-L-prolyl-L-tyrosyl-L-threonine has several applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Explored for its potential therapeutic applications, including as a drug delivery vehicle or as a bioactive peptide with specific biological activities.
Industry: Utilized in the development of biopharmaceuticals and as a component in various biotechnological processes.
Mechanism of Action
The mechanism of action of L-Tyrosyl-L-tyrosylglycyl-L-seryl-L-prolyl-L-tyrosyl-L-threonine depends on its specific application. In general, peptides exert their effects by interacting with specific molecular targets, such as receptors, enzymes, or other proteins. These interactions can modulate signaling pathways, alter cellular functions, or induce specific biological responses.
Comparison with Similar Compounds
Similar Compounds
L-Tyrosyl-L-tyrosine: A dipeptide with similar structural features but shorter chain length.
L-Serine-L-proline: Another dipeptide with different amino acid composition.
L-Threonine-L-tyrosine: A dipeptide with threonine and tyrosine residues.
Uniqueness
L-Tyrosyl-L-tyrosylglycyl-L-seryl-L-prolyl-L-tyrosyl-L-threonine is unique due to its specific sequence of seven amino acids, which imparts distinct structural and functional properties
Properties
CAS No. |
652966-74-0 |
---|---|
Molecular Formula |
C41H51N7O13 |
Molecular Weight |
849.9 g/mol |
IUPAC Name |
(2S,3R)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxybutanoic acid |
InChI |
InChI=1S/C41H51N7O13/c1-22(50)35(41(60)61)47-38(57)31(19-25-8-14-28(53)15-9-25)46-39(58)33-3-2-16-48(33)40(59)32(21-49)44-34(54)20-43-37(56)30(18-24-6-12-27(52)13-7-24)45-36(55)29(42)17-23-4-10-26(51)11-5-23/h4-15,22,29-33,35,49-53H,2-3,16-21,42H2,1H3,(H,43,56)(H,44,54)(H,45,55)(H,46,58)(H,47,57)(H,60,61)/t22-,29+,30+,31+,32+,33+,35+/m1/s1 |
InChI Key |
BLONRTUPQRBJEL-HJCWISJSSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@@H]2CCCN2C(=O)[C@H](CO)NC(=O)CNC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H](CC4=CC=C(C=C4)O)N)O |
Canonical SMILES |
CC(C(C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C2CCCN2C(=O)C(CO)NC(=O)CNC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CC4=CC=C(C=C4)O)N)O |
Origin of Product |
United States |
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